molecular formula C9H13N3O2 B13334315 3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol

3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol

Cat. No.: B13334315
M. Wt: 195.22 g/mol
InChI Key: KYGRGUHHAUABOQ-UHFFFAOYSA-N
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Description

3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol is a heterocyclic compound that features a pyrazole ring fused with an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a cyclopropyl ketone under acidic or basic conditions. The oxetane ring can be introduced through a subsequent reaction with an epoxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-cyclopropyl-1H-pyrazole: Shares the pyrazole ring but lacks the oxetane moiety.

    3-Amino-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a cyclopropyl group.

    3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

3-(3-Amino-1-cyclopropyl-1H-pyrazol-5-yl)oxetan-3-ol is unique due to the presence of both the pyrazole and oxetane rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-(5-amino-2-cyclopropylpyrazol-3-yl)oxetan-3-ol

InChI

InChI=1S/C9H13N3O2/c10-8-3-7(9(13)4-14-5-9)12(11-8)6-1-2-6/h3,6,13H,1-2,4-5H2,(H2,10,11)

InChI Key

KYGRGUHHAUABOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=CC(=N2)N)C3(COC3)O

Origin of Product

United States

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